Bismuth(+3) trihydride cation pentafluoride (CAS 7787-62-4), universally recognized in scientific literature as bismuth pentafluoride (BiF5), is a polymeric inorganic solid and an exceptionally potent fluorinating and oxidizing agent [1]. Characterized by linear chains of trans-bridged BiF6 octahedra, it serves as a solid-state Lewis superacid and a critical precursor for synthesizing hexafluorobismuthate [BiF6]- complexes[2]. For industrial and laboratory procurement, its primary value lies in its extreme oxidative strength—driven by the relativistic inert pair effect of bismuth—and its utility as a solid-phase alternative to liquid superacids in Friedel-Crafts alkylations, fluoroalkylphosphorane synthesis, and the generation of carbocations.
Substituting Bismuth(+3) trihydride cation pentafluoride (BiF5) with its closest group 15 analog, antimony pentafluoride (SbF5), or its lower-valent counterpart, bismuth trifluoride (BiF3), fundamentally alters reaction thermodynamics and handling protocols. While SbF5 is a highly viscous liquid, BiF5 is a crystalline solid that sublimes at 120 °C, offering distinct handling and heterogeneous catalysis advantages [1]. Furthermore, due to the inert pair effect, the Bi(V) center in BiF5 is a far more aggressive oxidant than Sb(V); it readily oxidizes UF4 to UF6 and halogens to interhalogens (e.g., Br2 to BrF3), a reactivity profile SbF5 cannot match [1]. Conversely, BiF3 lacks both the Lewis superacidity and the oxidative capacity of the pentavalent state, making it useless for demanding fluorination or carbocation-generation workflows [2].
Computational and experimental evaluations of group 15 pentafluorides demonstrate that Bismuth(+3) trihydride cation pentafluoride (BiF5) possesses a remarkably high Fluoride Ion Affinity (FIA). While SbF5 represents the peak at 117.6 kcal/mol, BiF5 closely follows with an FIA of 115.2 kcal/mol, significantly outperforming AsF5 (104.1 kcal/mol) and PF5 (91.9 kcal/mol) [1]. This extreme Lewis acidity enables BiF5 to function as a solid superacid catalyst for the alkylation of isobutane with butenes, yielding high-octane gasoline blends, and for the synthesis of (perfluoroalkyl)phosphorus(V) electrolytes where weaker Lewis acids fail [2].
| Evidence Dimension | Fluoride Ion Affinity (FIA) |
| Target Compound Data | 115.2 kcal/mol (BiF5) |
| Comparator Or Baseline | AsF5 (104.1 kcal/mol) and PF5 (91.9 kcal/mol) |
| Quantified Difference | BiF5 exhibits an FIA ~11 kcal/mol higher than AsF5 and ~23 kcal/mol higher than PF5. |
| Conditions | Computed/experimental gas-phase fluoride binding energy. |
Procuring BiF5 provides a solid-state Lewis superacid capable of driving demanding fluorination and alkylation reactions that typically require highly corrosive and difficult-to-handle liquid superacids.
Bismuth pentafluoride is the most reactive of the pnictogen pentafluorides due to the strong thermodynamic drive of Bi(V) to reduce to Bi(III), a consequence of the relativistic inert pair effect. Unlike SbF5, which is primarily a Lewis acid with moderate oxidative strength, BiF5 acts as an extreme fluorinating agent capable of oxidizing uranium tetrafluoride (UF4) to uranium hexafluoride (UF6) at 150 °C, and directly fluorinating elemental bromine to BrF3 and chlorine to ClF at 180 °C [1].
| Evidence Dimension | Oxidative fluorination capability |
| Target Compound Data | Rapidly oxidizes UF4 to UF6 and halogens to interhalogens at 150-180 °C. |
| Comparator Or Baseline | SbF5 (Lacks the equivalent oxidative potential to drive these specific high-barrier fluorinations). |
| Quantified Difference | BiF5 provides a distinct Bi(V) to Bi(III) reduction pathway, enabling the synthesis of high-oxidation-state fluorides inaccessible via SbF5. |
| Conditions | Neat reactions at elevated temperatures (150-180 °C). |
For materials science and nuclear chemistry applications requiring aggressive oxidative fluorination, BiF5 is a mandatory reagent where standard group 15 fluorides are thermodynamically insufficient.
A critical procurement differentiator for BiF5 is its physical state. BiF5 is a polymeric crystalline solid (density 5.40 g/cm³) that sublimes cleanly at 120 °C under vacuum, whereas its primary alternative, SbF5, is a highly viscous, fuming liquid at room temperature [2]. This solid-state nature allows BiF5 to be utilized as a heterogeneous catalyst in hydrocarbon alkylation and easily purified via vacuum sublimation, drastically simplifying handling and reactor design compared to liquid superacids[1].
| Evidence Dimension | Physical state and purification method |
| Target Compound Data | Solid (mp 151.4 °C), purifiable by sublimation at ~100-120 °C. |
| Comparator Or Baseline | SbF5 (Viscous liquid, mp 8.3 °C, bp 149.5 °C). |
| Quantified Difference | BiF5 offers solid-state processability and heterogeneous catalytic application, eliminating the liquid-handling hazards of SbF5. |
| Conditions | Standard laboratory temperature and pressure; vacuum sublimation conditions. |
Procuring a solid superacid simplifies storage, handling, and catalyst recovery in industrial alkylation and fluorination workflows.
Leveraging its exceptionally high Fluoride Ion Affinity (115.2 kcal/mol) and solid physical state, BiF5 is utilized as a heterogeneous cocatalyst for the alkylation of isobutane with butenes. This application directly replaces liquid SbF5, offering improved catalyst stability and high selectivity toward gasoline blends with superior Research Octane Number (RON) and Motor Octane Number (MON) [1].
BiF5 serves as a critical Lewis acid catalyst in the preparation of fluoroalkylphosphoranes, such as bis(pentafluoroethyl)trifluorophosphorane, which are investigated as advanced electrolytes for fuel cells. Its superacidic nature facilitates the necessary fluorine coordination and transfer steps more effectively than weaker Lewis acids like AlCl3 [1].
Due to the strong thermodynamic driving force of the Bi(V) to Bi(III) reduction, BiF5 is procured as a specialized fluorinating agent. It is applied in the synthesis of interhalogen compounds (e.g., BrF3, ClF) and the oxidation of lower-valent metal fluorides (e.g., UF4 to UF6), where standard fluorinating agents lack the required oxidative potential [2].
BiF5 is the primary precursor for synthesizing specialized [BiF6]- salts. By reacting with alkali metal fluorides or transition metal fluorides in anhydrous HF, it forms complex salts (e.g., K[BiF6] or Cp2Ti(BiF6)2), which are utilized in advanced inorganic and organometallic research requiring weakly coordinating, highly fluorinated anions [2].
Oxidizer;Corrosive